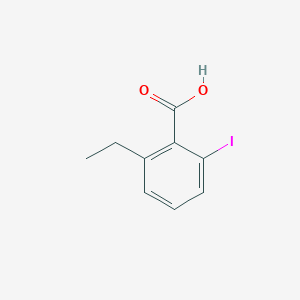

2-Ethyl-6-iodobenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethyl-6-iodobenzoic acid is a useful research compound. Its molecular formula is C9H9IO2 and its molecular weight is 276.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

- Molecular Formula: C9H9IO2

- Molecular Weight: 248.08 g/mol

- Physical Appearance: Off-white to pale yellow powder

- Melting Point: 161 - 163°C

- Solubility: Soluble in methanol

Scientific Research Applications

1. Organic Synthesis:

2-Ethyl-6-iodobenzoic acid is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules. It serves as an intermediate in various reactions, including:

- Suzuki Coupling Reactions: Used to synthesize biaryl compounds by coupling with arylboronic acids.

- Halogenation Reactions: The iodine atom can be replaced with other functional groups under specific conditions, facilitating the creation of diverse derivatives.

2. Medicinal Chemistry:

The compound has been investigated for its potential biological activities:

- Antiviral Properties: Similar compounds have shown inhibitory activity against viruses such as coxsackievirus B3 (CVB3), suggesting that derivatives of this compound may possess therapeutic potential against viral infections.

- Biological Interactions: Its ability to engage in halogen bonding enhances its interactions with biomolecules, making it a candidate for drug development.

3. Materials Science:

In materials science, this compound is explored for its applications in:

- Polymer Chemistry: It can act as a functional monomer or additive to modify the properties of polymers.

- Synthesis of Specialty Chemicals: Its derivatives are used in producing various industrial chemicals.

Case Study 1: Antiviral Activity

A study highlighted the antiviral potential of halogenated benzoic acids, including derivatives of this compound. In vitro assays demonstrated low cytotoxicity while effectively inhibiting viral replication in human cell lines. This suggests that further exploration into its derivatives could lead to new antiviral agents .

Case Study 2: Organic Synthesis

Research has demonstrated the utility of this compound in Suzuki coupling reactions, showcasing its effectiveness as a coupling partner for arylboronic acids. The resulting biaryl compounds exhibited enhanced properties for further functionalization .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Applications |

|---|---|---|

| 3,5-Dibromo-2-ethylbenzoic acid | Contains bromine atoms | Used in organic synthesis and medicinal chemistry |

| 2-Iodoxybenzoic acid (IBX) | Oxidizing agent | Widely used in oxidation reactions |

| 3-Iodobenzoic acid | Lacks ethyl group | Less reactive compared to 2-Ethyl-6-Iodo |

| Ethyl 3-Iodobenzoate | Iodine at different position | Used in synthesizing functionalized aryl compounds |

化学反应分析

Oxidation Reactions

The carboxylic acid group and ethyl substituent participate in oxidation processes:

-

Aldehyde Oxidation : In a silver-catalyzed system (Ag/C3N4, NaOH, O₂ at 50°C), structurally similar 2-iodobenzoic acid derivatives undergo oxidation of aldehydes to carboxylic acids with 77% yield . For 2-ethyl-6-iodobenzoic acid, analogous conditions may oxidize side chains while preserving the iodine substituent.

-

Ethyl Group Oxidation : Strong oxidizing agents like KMnO₄ or CrO₃ in acidic media can convert the ethyl group to a ketone or carboxylic acid, though steric hindrance from the iodine atom may reduce reaction rates.

Substitution Reactions

The iodine atom undergoes nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling:

-

Halogen Exchange :

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst replaces iodine with aryl groups.

Decarboxylation

Under acidic or thermal conditions, the carboxylic acid group is eliminated:

-

Thermal Decarboxylation : Heating at 150–200°C in H₂SO₄ removes CO₂, yielding ethyl-iodobenzene derivatives .

-

Photolytic Decarboxylation : UV irradiation in polar solvents (e.g., DMSO) generates radical intermediates.

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines:

-

Esterification :

Alcohol Catalyst Conditions Product Yield Methanol H₂SO₄ Reflux, 6h Methyl 2-ethyl-6-iodobenzoate 85–90% Ethanol DCC/DMAP RT, 24h Ethyl ester derivative 75% -

Amidation : Coupling with amines (e.g., EDCI/HOBt) forms bioactive analogs.

Halogenation and Functionalization

The aromatic ring undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position.

-

Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, though iodine’s deactivating effect slows reactivity.

Biological Interactions

-

Halogen Bonding : The iodine atom forms non-covalent interactions with biomolecules, influencing enzyme inhibition (e.g., FTO demethylase) .

-

Hydrogen Bonding : The carboxylic acid group engages in pH-dependent interactions, enhancing solubility in polar solvents (logP ≈ 2.1).

Key Structural Influences on Reactivity

| Factor | Impact on Reactivity |

|---|---|

| Iodine Substituent | Enhances electrophilic substitution at ortho/para positions; facilitates NAS. |

| Ethyl Group | Provides steric hindrance, reducing reaction rates at the 2-position. |

| Carboxylic Acid | Enables acid-base reactions, esterification, and coordination with metal catalysts. |

属性

分子式 |

C9H9IO2 |

|---|---|

分子量 |

276.07 g/mol |

IUPAC 名称 |

2-ethyl-6-iodobenzoic acid |

InChI |

InChI=1S/C9H9IO2/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

InChI 键 |

HSADSJUTWCTJIG-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)I)C(=O)O |

规范 SMILES |

CCC1=C(C(=CC=C1)I)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。